

Purity Analysis of Commercially Available (R)-3-Aminoazepan-2-one: A Comparative Guide

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Compound of Interest

Compound Name: (R)-3-Aminoazepan-2-one

Cat. No.: B1201962

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For researchers, scientists, and drug development professionals utilizing **(R)-3-aminoazepan-2-one** as a key building block, ensuring its chemical and enantiomeric purity is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the purity of commercially available **(R)-3-aminoazepan-2-one**, details the requisite experimental protocols for its analysis, and contextualizes its application as a β -turn mimetic.

Commercial Supplier Purity Comparison

The purity of **(R)-3-aminoazepan-2-one** can vary between suppliers. While many vendors provide a stated purity, the extent of analytical data accompanying the product may differ. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on the analytical methods used and the levels of impurities.

Table 1: Comparison of Stated Purity from Select Commercial Suppliers

Supplier	Product Name	CAS Number	Stated Purity	Analytical Method Noted on Product Page
Sigma-Aldrich	(R)-3-amino-azepan-2-one AldrichCPR	72514-56-4	Not specified. Buyer assumes responsibility to confirm purity.	None provided.
AstaTech	(r)-3-amino-azepan-2-one	72514-56-4	97%	Not specified. [1]
Apollo Scientific	3-Aminoazepan-2-one (racemic)	671-42-1	98%	Not specified. [2]
LookChem Suppliers (e.g., J&W Pharmed)	(s)-3-Aminoazepan-2-one	21568-87-6	97%	Not specified. [3]

Note: The availability and specifications from suppliers are subject to change. This table is based on publicly available information and is not an exhaustive list.

Alternatives to (R)-3-Aminoazepan-2-one

(R)-3-Aminoazepan-2-one is often employed as a β -turn mimetic in peptide and protein engineering to stabilize secondary structures and modulate protein-protein interactions.[\[4\]](#)[\[5\]](#)[\[6\]](#) Several other classes of molecules can serve a similar function.

Table 2: Alternative β -Turn Mimetics

Mimetic Class	Example	Key Features
Lactam-Based	(R)-3-Aminoazepan-2-one	7-membered ring constrains the peptide backbone.
Bicyclic Triazinediones	Tetrasubstituted pyrazinotriazinediones	Rigid scaffold designed to mimic the dihedral angles of a β -turn. ^[4] ^[5]
Substituted Pyrrolidines	trans-pyrrolidine-3,4-dicarboxamide	C2 symmetric template that can mimic permutations of amino acid side chains in a turn.
Click-Cyclized Peptides	Triazole-bridged hexapeptides	Formed via click chemistry to create a stable, turn-inducing cyclic structure. ^[7]

Experimental Protocols for Purity Analysis

To independently verify the purity of **(R)-3-aminoazepan-2-one**, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the overall purity of the compound by separating it from non-chiral impurities.

Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Gradient: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve 1 mg of **(R)-3-aminoazepan-2-one** in 1 mL of the initial mobile phase composition.
- Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main component.

Chiral HPLC for Enantiomeric Purity

This is a critical analysis to determine the enantiomeric excess (e.e.) of the (R)-enantiomer over the (S)-enantiomer.

Protocol:

- Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids and their derivatives.[8]
- Mobile Phase: An isocratic mobile phase of a polar organic solvent, such as a mixture of methanol, ethanol, and a small amount of an acidic or basic modifier to improve peak shape. A typical starting point could be Methanol/Water/Formic Acid.[8]
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm or Refractive Index (RI) if the chromophore is weak.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
- Analysis: Inject 10 µL. The enantiomeric excess is calculated from the peak areas of the two enantiomers: $\text{e.e. (\%)} = [(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)] * 100$.

Quantitative NMR (qNMR) for Absolute Purity

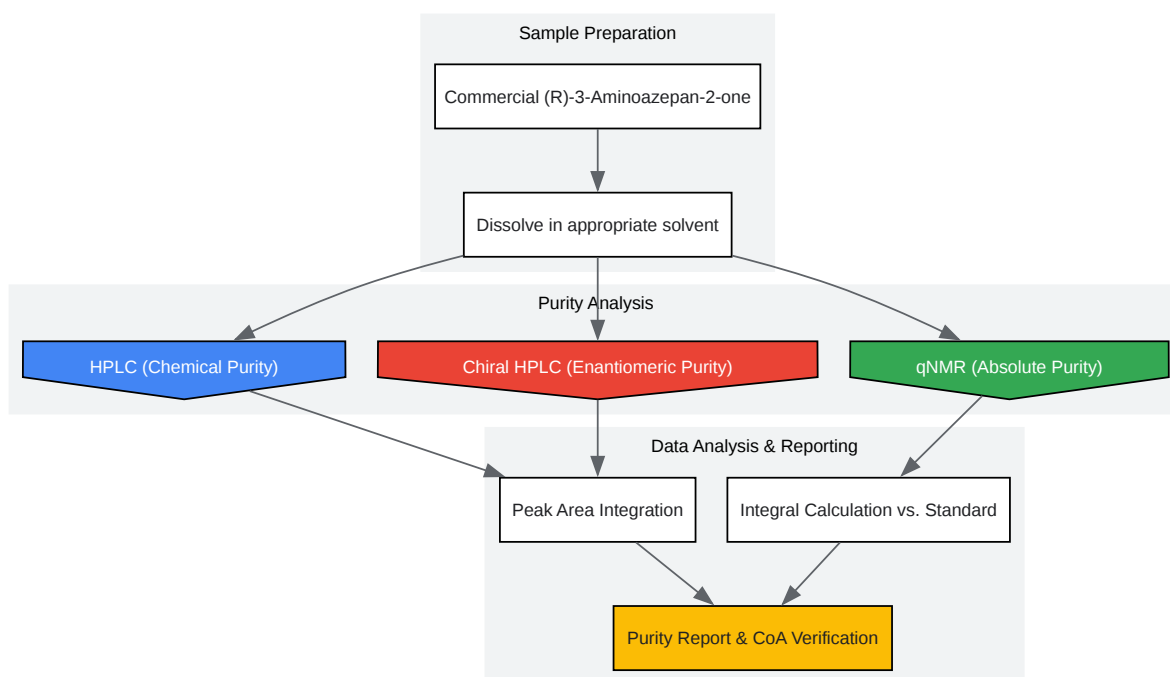
qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10][11][12][13]

Protocol:

- Internal Standard: Select a certified internal standard with a known purity that has a resonance in a clean region of the ^1H NMR spectrum (e.g., maleic acid, dimethyl sulfone).
- Sample Preparation: Accurately weigh approximately 5-10 mg of **(R)-3-aminoazepan-2-one** and 5-10 mg of the internal standard. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO- d_6 or D_2O) in an NMR tube.
- NMR Acquisition:
 - Use a high-field NMR spectrometer (≥ 400 MHz).
 - Ensure a long relaxation delay (D_1) of at least 5 times the longest T_1 relaxation time of the protons being quantified to allow for full relaxation.
 - Use a 90° pulse angle.
 - Acquire a sufficient number of scans for a good signal-to-noise ratio.
- Data Processing:
 - Apply appropriate phasing and baseline correction.
 - Integrate a well-resolved signal from the analyte and a signal from the internal standard.
- Purity Calculation: The purity (P) of the analyte is calculated using the following formula:
$$P_{\text{analyte}} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$
where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity.

Visualizations

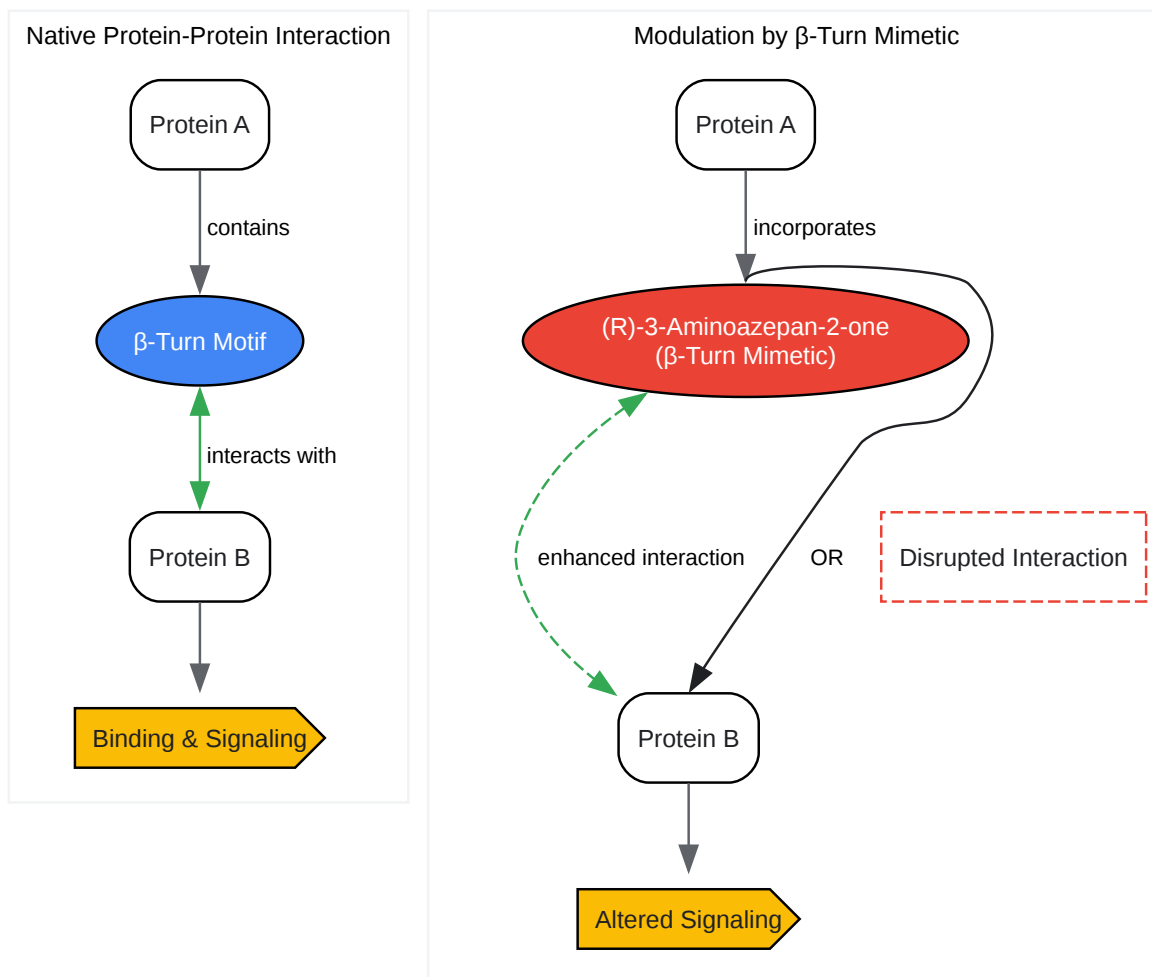
Experimental Workflow for Purity Determination



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Caption: Workflow for the comprehensive purity analysis of **(R)-3-aminoazepan-2-one**.

Modulation of Protein-Protein Interaction by a β -Turn Mimetic



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Caption: Role of a β -turn mimetic in modulating protein-protein interactions.

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